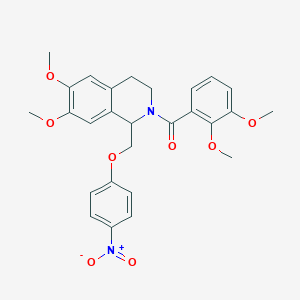
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H28N2O8 and its molecular weight is 508.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline backbone and subsequent functionalization. A notable method includes the use of 3,4-dimethoxy phenethylamine as a precursor in a one-pot reaction to yield high-purity products with significant yields .
Antiviral Activity
Recent studies have evaluated the antiviral properties of various isoquinoline derivatives against HIV-1 reverse transcriptase (RT). Compounds related to our target molecule exhibited significant inhibitory activity. Specifically, two derivatives demonstrated over 70% inhibition at a concentration of 100 μM, indicating that modifications in the structure can enhance antiviral potency .
Acetylcholinesterase Inhibition
The compound's structural features suggest potential activity as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission. Some derivatives have shown moderate to potent inhibition against AChE, with IC50 values indicating effective binding and inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the phenyl rings. Electron-donating groups at the para position have been found to enhance inhibitory potency against HIV-1 RT. For instance, compounds with methyl or methoxy substitutions showed improved activity compared to their unsubstituted counterparts .
Case Study 1: HIV-1 RT Inhibition
In vitro studies involving a series of synthesized isoquinoline analogues revealed that specific substitutions significantly affected their inhibitory capacities against HIV-1 RT. For example, compounds with para-methyl substitution exhibited a 52.46% inhibition rate compared to 34.32% for unsubstituted analogues .
Case Study 2: AChE Inhibition
A study focusing on the structural analogs related to our target compound identified several as promising AChE inhibitors. The most effective compounds were characterized using molecular docking studies to elucidate their binding interactions with the enzyme's active site .
Data Summary
| Compound Name | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Compound A | HIV-1 RT Inhibitor | 0.29 μM | Most potent among tested |
| Compound B | AChE Inhibitor | 1.18 μM | Effective in Alzheimer's models |
| Target Compound | Moderate Activity | N/A | Further modifications needed |
特性
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O8/c1-33-23-7-5-6-20(26(23)36-4)27(30)28-13-12-17-14-24(34-2)25(35-3)15-21(17)22(28)16-37-19-10-8-18(9-11-19)29(31)32/h5-11,14-15,22H,12-13,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNLLBMWMUSIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














